molecular formula C14H22BNO3 B2990595 6-Methoxy-2-ethylpyridine-3-boronic acid pinacol ester CAS No. 2096338-91-7

6-Methoxy-2-ethylpyridine-3-boronic acid pinacol ester

Cat. No.: B2990595
CAS No.: 2096338-91-7
M. Wt: 263.14
InChI Key: DKYQCWNQXKMIAK-UHFFFAOYSA-N
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Description

6-Methoxy-2-ethylpyridine-3-boronic acid pinacol ester (CAS 2096338-91-7) is an organoboron compound with the molecular formula C14H22BNO3. It is provided as a lyophilized powder with a purity of 95% and should be stored at -20°C upon receipt, with aliquoting recommended to avoid repeated freeze-thaw cycles . This compound belongs to the class of boronic acid pinacol esters, which are widely used as stable surrogates for boronic acids and versatile building blocks in organic synthesis and medicinal chemistry . A closely related analog, 6-methoxypyridine-2-boronic acid pinacol ester, has been documented as an active pharmaceutical intermediate in the design and characterization of the development candidate NVP-HSP990, highlighting the value of such pyridinyl boronic esters in drug discovery programs . Boronic acids and their esters, in general, are prized in research for their application in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds, which is fundamental to the synthesis of complex molecules . As a stable, non-polar trivalent boron derivative, the pinacol ester form offers improved handling and solubility in organic solvents compared to the free boronic acid . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-ethyl-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO3/c1-7-11-10(8-9-12(16-11)17-6)15-18-13(2,3)14(4,5)19-15/h8-9H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYQCWNQXKMIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)OC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-ethylpyridine-3-boronic acid pinacol ester typically involves the borylation of 6-methoxy-2-ethylpyridine. This can be achieved through a Miyaura borylation reaction, where bis(pinacolato)diboron (B2pin2) is used as the boron source. The reaction is catalyzed by a palladium complex, often with a phosphine ligand, under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same Miyaura borylation reaction, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-ethylpyridine-3-boronic acid pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic ester and an aryl or vinyl halide, facilitated by a palladium catalyst .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action for 6-Methoxy-2-ethylpyridine-3-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several steps:

Comparison with Similar Compounds

Structural and Molecular Properties

Key analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Key Substituents
6-Methoxy-2-ethylpyridine-3-boronic acid pinacol ester C₁₄H₂₁BNO₃ 263.14 (calculated) Not explicitly provided 6-OCH₃, 2-C₂H₅, 3-boronic ester
6-Methoxy-2-methylpyridine-3-boronic acid pinacol ester C₁₃H₂₀BNO₃ 249.12 1080028-73-4 6-OCH₃, 2-CH₃, 3-boronic ester
6-Ethoxypyridine-3-boronic acid pinacol ester C₁₃H₂₀BNO₃ 249.12 1433990-38-5 6-OC₂H₅, 3-boronic ester
5-Methoxypyridine-3-boronic acid C₆H₈BNO₃ 152.94 850991-69-4 5-OCH₃, 3-B(OH)₂

Key Observations :

  • Ethoxy-substituted analogs (e.g., 6-Ethoxypyridine-3-boronic acid pinacol ester) share similar molecular weights but differ in electronic effects due to alkoxy group positioning .

Solubility and Stability

  • Solubility: Pinacol esters generally exhibit superior solubility in organic solvents (e.g., chloroform, acetone) compared to parent boronic acids. For instance, phenylboronic acid pinacol ester shows higher solubility in chloroform than in hydrocarbons . The ethyl and methoxy groups in the target compound may further enhance lipophilicity, improving solubility in non-polar media.
  • Stability : The electron-donating methoxy group stabilizes the boronic ester against hydrolysis, while the ethyl group introduces steric protection. In contrast, 4-nitrophenylboronic acid pinacol ester reacts rapidly with H₂O₂, highlighting substituent-dependent reactivity .

Commercial Availability and Pricing

  • 6-Ethylpyridine-3-boronic Acid Pinacol Ester : €102/g (AS140184) .
  • 2-Methoxypyridine-6-boronic Acid Pinacol Ester : €351/250mg (AS14561) .
  • 6-Methoxy-2-methylpyridine-3-boronic acid pinacol ester : Priced at ~$440/250mg (Thermo Scientific) .
  • Cost Drivers : Methyl and ethyl analogs are generally cheaper than halogenated or heterocyclic derivatives due to simpler synthesis and higher demand.

Biological Activity

6-Methoxy-2-ethylpyridine-3-boronic acid pinacol ester is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₃H₁₉BNO₃
  • Molecular Weight : 239.1 g/mol
  • Structure : Contains a pyridine ring with a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles.

The biological activity of boronic acids, including this compound, is primarily attributed to their ability to act as enzyme inhibitors. They can interact with various enzymes through:

  • Proteasome Inhibition : Boronic acids have been shown to inhibit the proteasome, a cellular complex responsible for degrading ubiquitinated proteins. This inhibition leads to the accumulation of misfolded proteins, triggering apoptosis in cancer cells .
  • Enzyme Selectivity : The introduction of a boronic acid group can modify the selectivity and efficacy of compounds against specific targets, enhancing their therapeutic potential .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • Studies have demonstrated that boronic acids can effectively inhibit tumor growth in various cancer models. For instance, they have shown promising results against multiple myeloma and breast cancer cell lines .
    • In vitro assays indicate that this compound may exhibit low nanomolar activity similar to established drugs like bortezomib .
  • Antibacterial Properties :
    • Preliminary studies suggest that boronic acid derivatives can also possess antibacterial properties, making them candidates for treating bacterial infections .
  • Enzyme Inhibition :
    • The compound's ability to inhibit specific enzymes involved in metabolic pathways has been noted, which could lead to further applications in metabolic disorders or cancer therapies .

Case Studies and Research Findings

Several studies have focused on the biological activities of boronic acid derivatives:

StudyFindings
Scorei et al. (2020)Demonstrated that organoboron compounds can prevent cancer by inhibiting proteasome activity and promoting apoptosis in cancer cells .
Lei et al. (2023)Investigated a new peptide boronate derivative showing anti-tumor activity in triple-negative breast cancer models .
PMC Article (2023)Reviewed various boronic acid derivatives as potential pharmaceutical agents, highlighting their oxophilicity and low toxicity as key advantages .

Q & A

Q. What are the recommended synthetic routes for preparing 6-methoxy-2-ethylpyridine-3-boronic acid pinacol ester?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A common approach involves coupling a halogenated pyridine derivative (e.g., 3-bromo-6-methoxy-2-ethylpyridine) with bis(pinacolato)diboron (B₂pin₂) using palladium catalysts such as Pd(dppf)Cl₂ or Pd(OAc)₂. Key steps include:

  • Reagent preparation : Use anhydrous tetrahydrofuran (THF) and degassed solvents to prevent boronic ester hydrolysis.
  • Catalytic system : Optimize ligand-to-palladium ratios (e.g., 1:1 for Pd(dppf)Cl₂) to enhance coupling efficiency .
  • Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients isolates the product. Confirm purity via ¹H/¹³C NMR and mass spectrometry.

Q. How does the solubility profile of this boronic ester impact reaction design?

Pinacol esters generally exhibit higher solubility in organic solvents (e.g., THF, DCM, acetone) compared to their boronic acid counterparts. For example, phenylboronic acid pinacol ester dissolves readily in acetone even at low temperatures (0–6°C), enabling homogeneous reaction conditions . However, solubility decreases in polar aprotic solvents like DMSO due to steric hindrance from the pinacol group. Pre-dissolving the ester in THF before adding to aqueous mixtures (e.g., in cross-coupling) minimizes precipitation .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹¹B NMR confirms boronic ester integrity (δ ~30–35 ppm for pinacol esters). ¹H NMR detects methoxy (δ 3.8–4.0 ppm) and ethyl groups (δ 1.2–1.4 ppm for CH₃).
  • Mass spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).
  • UV-vis spectroscopy : Monitor reaction progress via absorbance shifts (e.g., λmax ~290 nm for boronic esters, shifting upon oxidation ).

Q. How does this compound participate in Suzuki-Miyaura cross-coupling?

As a boronic ester, it reacts with aryl/heteroaryl halides (e.g., bromides) under palladium catalysis. Example protocol:

  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.), THF/H₂O (4:1), 80°C, 12 h.
  • Key considerations : Avoid excess base to prevent ester decomposition. Use microwave-assisted heating for faster kinetics .

Advanced Research Questions

Q. How can chemoselective functionalization be achieved with this boronic ester?

Control speciation by adjusting solvent polarity and pH. For example:

  • Selective coupling : In THF/water mixtures, the ester remains intact while competing boronic acids undergo protodeboronation.
  • Iterative synthesis : Use Pd-catalyzed cross-coupling followed by in situ generation of a new boronic ester for multi-step C–C bond formation .

Q. What strategies address low diastereoselectivity in allylboration reactions?

Modify the ester’s coordination environment:

  • Borinic ester intermediates : Treat the pinacol ester with nBuLi and TFAA to generate reactive borinic esters, which improve E-selectivity in allylations (up to 95:5 E:Z) .
  • Chiral ligands : Introduce enantiopure diols (e.g., TADDOL) during ester synthesis to enable asymmetric induction .

Q. How does steric hindrance from the ethyl and methoxy groups influence reactivity?

The 2-ethyl and 6-methoxy substituents reduce electrophilicity at the boron center, slowing transmetalation in cross-coupling. Mitigation strategies:

  • Elevated temperatures : Use microwave irradiation (100–120°C) to accelerate sluggish reactions.
  • Bulky ligands : Employ XPhos or SPhos ligands to stabilize the palladium intermediate .

Q. What mechanistic insights explain its stability under oxidative conditions?

The pinacol ester’s cyclic structure resists hydrolysis better than acyclic esters. Kinetic studies with H₂O₂ reveal:

  • UV-vis monitoring : The boronic ester’s λmax at 290 nm decreases as H₂O₂ oxidizes it to phenol derivatives, with pseudo-first-order kinetics (kobs ~10⁻³ s⁻¹ at pH 7.27) .
  • pH dependence : Stability decreases in acidic (pH <5) or basic (pH >9) conditions due to ester cleavage.

Q. How can air-sensitive reactions involving this compound be optimized?

  • Schlenk techniques : Use flame-dried glassware and inert gas (N₂/Ar) to prevent boronic ester oxidation.
  • Stabilizers : Add radical scavengers (e.g., BHT) to reactions involving light or heat.
  • Low-temperature storage : Store at –20°C under inert gas to prolong shelf life .

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